2-(4-Azidophenyl)acetic acid
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Overview
Description
“2-(4-Azidophenyl)acetic acid” is a chemical compound with the molecular formula C8H7N3O2 . It has an average mass of 177.160 Da and a monoisotopic mass of 177.053833 Da .
Molecular Structure Analysis
The molecular structure of “2-(4-Azidophenyl)acetic acid” consists of 8 carbon atoms, 7 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms . The compound has a polar surface area of 50 Ų .Physical And Chemical Properties Analysis
“2-(4-Azidophenyl)acetic acid” has several notable physical and chemical properties. It has a density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, and molar refractivity . It also has 5 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds .Scientific Research Applications
- Application : Researchers have successfully immobilized DNA on quartz, epoxide polymer, and gold surfaces by functionalizing them with 2-(4-azidophenyl)acetic acid. This technique enables precise spatial control of DNA attachment, which is crucial for biosensors, microarrays, and biochips .
- Application : Two novel photoactive DPN inks containing 2-(4-azidophenyl)acetic acid were prepared. These inks can be used to write DNA patterns on substrates, allowing for localized biofunctionalization .
- Application : Researchers can selectively label proteins with this compound and then use click chemistry to attach fluorescent probes or affinity tags. This aids in proteomic studies, drug discovery, and target identification .
- Application : By functionalizing metal nanoparticles with 2-(4-azidophenyl)acetic acid, researchers can create SERS-active substrates for ultrasensitive detection of analytes, including biomolecules .
- Application : 2-(4-Azidophenyl)acetic acid can be used to modify surfaces (e.g., polymers, metals) for improved adhesion, wettability, or bioactivity. It provides a versatile platform for designing functional materials .
- Application : Incorporating 2-(4-azidophenyl)acetic acid into polymer formulations allows precise control over crosslinking sites. This is valuable for designing photoresponsive materials, hydrogels, and drug delivery systems .
Photoimmobilization of DNA
Dip-Pen Nanolithography (DPN)
Chemical Biology and Proteomics
Surface-Enhanced Raman Spectroscopy (SERS)
Materials Science and Surface Modification
Photocrosslinking in Polymer Chemistry
These applications highlight the versatility and potential impact of 2-(4-Azidophenyl)acetic acid in scientific research. If you need further details or additional applications, feel free to ask! 😊
Future Directions
Mechanism of Action
Target of Action
It is known that azides can react with alkynes in a click chemistry reaction to form stable triazole rings, which can be used for various purposes, including the creation of complex molecular structures and bioconjugation .
Mode of Action
The azide group in the compound is known to be highly reactive and can participate in click chemistry reactions with alkynes . This reaction is often used in biological systems for labeling and tracking purposes .
Biochemical Pathways
The compound’s azide group can react with alkynes to form triazole rings, which can affect various biochemical pathways depending on the specific context .
Pharmacokinetics
The compound’s azide group is known to be highly reactive, which could potentially influence its pharmacokinetic properties .
Result of Action
The compound’s azide group can react with alkynes to form triazole rings, which can have various effects depending on the specific context .
Action Environment
Factors such as temperature, ph, and the presence of other chemical species could potentially influence the reactivity of the compound’s azide group .
This reaction can be used for various purposes, including the creation of complex molecular structures and bioconjugation .
properties
IUPAC Name |
2-(4-azidophenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-11-10-7-3-1-6(2-4-7)5-8(12)13/h1-4H,5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQKGBHZEZFKXGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Azidophenyl)acetic acid |
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